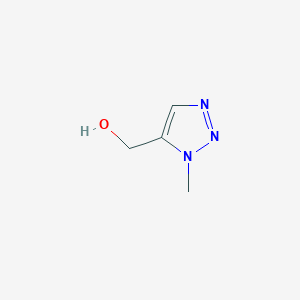
2,6-二氯吡啶-3-甲醛
概述
描述
2,6-Dichloropyridine-3-carbaldehyde, also known as 2,6-Dichloronicotinaldehyde, is a chemical compound with the formula C6H3Cl2NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloropyridine-3-carbaldehyde consists of a pyridine ring with two chlorine atoms and an aldehyde group . The exact 3D structure can be computed using software packages based on DFT and ab initio level .Physical And Chemical Properties Analysis
2,6-Dichloropyridine-3-carbaldehyde is a solid under normal conditions . Its empirical formula is C6H3Cl2NO, and its molecular weight is 176.00 g/mol .科学研究应用
Synthesis and Biological Evaluation
有机化学领域的研究已经探索了使用与2,6-二氯吡啶-3-甲醛相关的化合物合成各种杂环系统。例如,2-氯喹啉-3-甲醛及其相关类似物的化学进展是显著的。这些化合物被用于合成喹啉环系统并构建融合或二元杂环系统。此外,它们的生物评价和合成应用已成为近期研究的焦点(Hamama et al., 2018)。
化学合成技术
已经有了合成相关化合物的方法的发展,比如6-氯吡啶-3-甲醛。提出了一种新的一步合成方法,产率高且产物纯度高。该方法涉及对2-氯-5-(氯甲基)吡啶进行温和氧化(Yuan-bin, 2007)。
在腐蚀抑制中的应用
在材料科学领域,特别是在腐蚀抑制方面,已经研究了2,6-二氯喹啉-3-甲醛的衍生物。这些化合物在酸性环境中对轻钢具有出色的抑制性能。它们在金属表面上的吸附遵循Langmuir吸附模型,并且它们作为混合型抑制剂。这些抑制剂的有效性已通过各种技术如电化学方法、SEM和AFM得到确认(Lgaz et al., 2017)。
与金属配合物的相互作用
相关甲醛与金属配合物的相互作用一直是配位化学中的一个研究领域。例如,醛和酮的缩合,包括2-吡啶甲醛,与半胱氨酸盐酸盐的缩合导致席夫碱的形成。当这些席夫碱与氧四氯化钨反应时,会产生加成产物,表明在开发金属配合物方面具有潜在应用(Kanoongo et al., 1990)。
红外光谱研究
使用原位FTIR光谱学研究了吡啶-3-甲醛与TiO2和V-Ti-O催化剂等表面的相互作用。这项研究为了解甲醛在不同表面上的吸附行为提供了见解,这对表面科学和催化是有价值的(Popova et al., 2004)。
安全和危害
作用机制
Target of Action
It’s known that the compound’s mechanism of action relies on the presence of two functional groups within the molecule: the pyridine ring and the dichloroacetic acid group . The pyridine ring acts as a nucleophile, while the dichloroacetic acid group functions as an electrophile .
Mode of Action
The compound interacts with its targets through its functional groups. The pyridine ring, acting as a nucleophile, donates an electron pair to an electrophile, while the dichloroacetic acid group, functioning as an electrophile, accepts an electron pair from a nucleophile . This interaction leads to various chemical reactions, resulting in the formation of new compounds.
Biochemical Pathways
It’s known that the compound is extensively used in the synthesis of various other compounds , suggesting that it may play a role in multiple biochemical pathways.
属性
IUPAC Name |
2,6-dichloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMRGXKSANEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482810 | |
| Record name | 2,6-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridine-3-carbaldehyde | |
CAS RN |
55304-73-9 | |
| Record name | 2,6-Dichloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)








![Furo[3,2-c]pyridine](/img/structure/B1313802.png)